2-Amino-7-fluoro-1,3-benzoxazol-6-OL
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Overview
Description
2-Amino-7-fluoro-1,3-benzoxazol-6-OL is a heterocyclic compound with the molecular formula C7H5FN2O2. It is a derivative of benzoxazole, which is a bicyclic planar molecule known for its diverse applications in medicinal, pharmaceutical, and industrial fields . The presence of the amino and fluoro groups in its structure makes it a valuable compound for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-7-fluoro-1,3-benzoxazol-6-OL typically involves the condensation of 2-aminophenol with an appropriate fluorinated aldehyde or ketone. One common method includes the use of aqueous hydrogen peroxide (H2O2) and ethanol as solvents, with titanium tetraisopropoxide (TTIP) as a catalyst . The reaction is carried out at a temperature of around 50°C to yield the desired benzoxazole derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems, such as nanocatalysts and ionic liquid catalysts, can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Amino-7-fluoro-1,3-benzoxazol-6-OL undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro derivatives can be reduced back to the amino group.
Substitution: The fluoro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted benzoxazole derivatives, which can have different functional groups replacing the fluoro or amino groups .
Scientific Research Applications
2-Amino-7-fluoro-1,3-benzoxazol-6-OL has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It serves as a probe for studying enzyme activities and protein interactions.
Medicine: The compound exhibits potential antimicrobial, antifungal, and anticancer activities.
Mechanism of Action
The mechanism of action of 2-Amino-7-fluoro-1,3-benzoxazol-6-OL involves its interaction with various molecular targets and pathways. The amino and fluoro groups allow it to form hydrogen bonds and interact with active sites of enzymes and receptors. This interaction can inhibit or activate specific biological pathways, leading to its observed biological activities .
Comparison with Similar Compounds
Similar Compounds
2-Amino-1,3-benzoxazol-6-OL: Lacks the fluoro group, which may affect its reactivity and biological activity.
7-Fluoro-1,3-benzoxazol-6-OL: Lacks the amino group, which may reduce its ability to form hydrogen bonds and interact with biological targets.
2-Amino-7-chloro-1,3-benzoxazol-6-OL: Similar structure but with a chloro group instead of a fluoro group, which may alter its chemical and biological properties.
Uniqueness
The presence of both the amino and fluoro groups in 2-Amino-7-fluoro-1,3-benzoxazol-6-OL makes it unique compared to its analogs. These functional groups enhance its reactivity and allow for a broader range of chemical modifications and biological interactions .
Properties
IUPAC Name |
2-amino-7-fluoro-1,3-benzoxazol-6-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5FN2O2/c8-5-4(11)2-1-3-6(5)12-7(9)10-3/h1-2,11H,(H2,9,10) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZZVSLTUFZRUAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1N=C(O2)N)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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